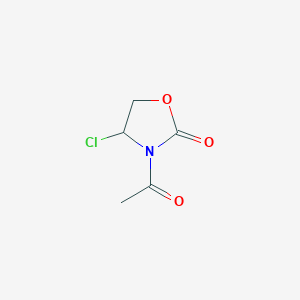
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is a complex organic compound known for its vibrant color and diverse applications. It is commonly used in various industries, including textiles, pharmaceuticals, and research laboratories. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt involves multiple steps. The process typically begins with the nitration of phenol to produce 2-nitrophenol. This intermediate is then subjected to sulfonation to introduce the sulfonic acid group. The next step involves the coupling of the sulfonated nitrophenol with a diazonium salt derived from 2-oxo-1-((phenylamino)carbonyl)propylamine. The final product is obtained by neutralizing the resulting azo compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the careful monitoring of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved to form the corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid.
Reduction: Formation of 2-hydroxy-5-amino-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and molecules.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye in the textile industry and as a colorant in food and cosmetics.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms. In biological systems, it can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. The azo bond in the compound can undergo reduction to form reactive intermediates that can interact with cellular targets. Additionally, the nitro and sulfonic acid groups can participate in redox reactions, further contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is unique due to its specific combination of functional groups and structural features. Similar compounds include:
2-Hydroxy-5-nitrobenzenesulfonic acid: Lacks the azo and carbonyl groups, resulting in different reactivity and applications.
3-((2-Oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid: Lacks the hydroxyl and nitro groups, leading to variations in chemical behavior and uses.
2-Hydroxy-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid: Similar structure but different positioning of functional groups, affecting its properties and applications.
Eigenschaften
CAS-Nummer |
68400-42-0 |
|---|---|
Molekularformel |
C16H13N4NaO8S |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
sodium;3-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H14N4O8S.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;/h2-8,14,22H,1H3,(H,17,23)(H,26,27,28);/q;+1/p-1 |
InChI-Schlüssel |
MPCVYZWRPYLYMF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)


![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)

![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)



![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)

![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
